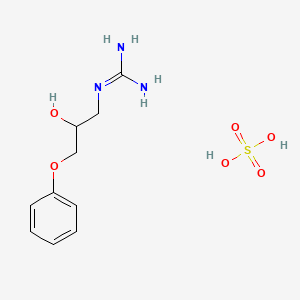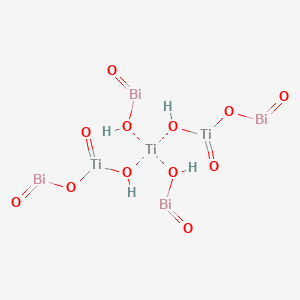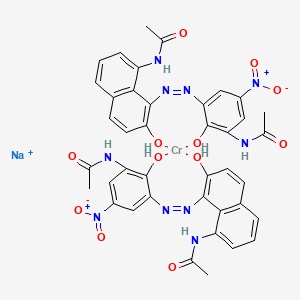
Benzoic acid, 4,4'-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a benzylidene-trioxohexahydropyrimidine core, further substituted with nitro groups and dipotassium salts. Its intricate structure allows for diverse chemical reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with benzylidene-trioxohexahydropyrimidine under controlled conditions. The introduction of nitro groups is achieved through nitration reactions, often using nitric acid and sulfuric acid as reagents. The final step involves the neutralization of the compound with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Condensation Reaction: Mixing benzoic acid derivatives with benzylidene-trioxohexahydropyrimidine in a solvent like ethanol or methanol.
Nitration: Carefully adding nitric acid and sulfuric acid to introduce nitro groups.
Neutralization: Adding potassium hydroxide to form the dipotassium salt.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products
Amines: From reduction of nitro groups.
Quinones: From oxidation of the aromatic rings.
Halogenated Compounds: From electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzylidene-trioxohexahydropyrimidine core may interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4,4’-(2,1,3-benzothiadiazole-4,7-diyl)bis-: Similar structure but with a benzothiadiazole core.
4-Benzyloxybenzoic acid: Contains a benzyloxy group instead of the benzylidene-trioxohexahydropyrimidine core.
4,4’-(2,1,3-benzoselenadiazole-4,7-diyl)dibenzoic acid: Similar structure with a benzoselenadiazole core.
Uniqueness
The uniqueness of benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) lies in its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
78506-80-6 |
|---|---|
Fórmula molecular |
C25H12K2N4O11 |
Peso molecular |
622.6 g/mol |
Nombre IUPAC |
dipotassium;4-[5-benzylidene-3-(4-carboxylato-3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-1-yl]-2-nitrobenzoate |
InChI |
InChI=1S/C25H14N4O11.2K/c30-21-18(10-13-4-2-1-3-5-13)22(31)27(15-7-9-17(24(34)35)20(12-15)29(39)40)25(36)26(21)14-6-8-16(23(32)33)19(11-14)28(37)38;;/h1-12H,(H,32,33)(H,34,35);;/q;2*+1/p-2 |
Clave InChI |
YZSMLVDTTQOPKP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)[O-])[N+](=O)[O-])C4=CC(=C(C=C4)C(=O)[O-])[N+](=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)







![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)


